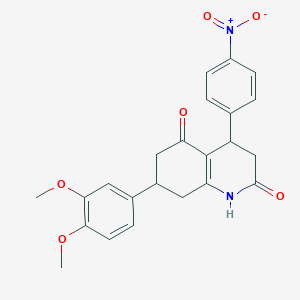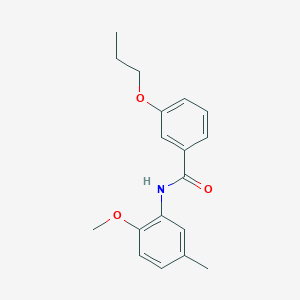![molecular formula C17H20FN3O3S B4849509 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4849509.png)
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide
Descripción general
Descripción
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide, also known as FMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMPB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various physiological processes, including learning, memory, and pain perception.
Mecanismo De Acción
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide selectively binds to the allosteric site of mGluR5, thereby inhibiting its activity and modulating glutamatergic neurotransmission. This results in a decrease in the release of glutamate and subsequent downstream effects, including the modulation of synaptic plasticity and the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide has been shown to have significant effects on various physiological processes, including learning and memory, pain perception, and the regulation of mood and emotion. The selective antagonism of mGluR5 by 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide has been shown to modulate the release of glutamate, which is essential for synaptic plasticity and the regulation of neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide has several advantages as a research tool, including its selectivity for mGluR5 and its ability to modulate glutamatergic neurotransmission. However, 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide also has several limitations, including its potential off-target effects and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide, including the development of more selective and potent mGluR5 antagonists, the investigation of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide's potential therapeutic applications in various neurological and psychiatric disorders, and the exploration of its effects on other physiological processes. Additionally, further studies are needed to determine the safety and efficacy of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide in vivo and to elucidate its mechanism of action in greater detail.
Aplicaciones Científicas De Investigación
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. The selective antagonism of mGluR5 by 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide has been shown to modulate glutamatergic neurotransmission, which is implicated in the pathophysiology of these disorders.
Propiedades
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S/c1-3-16(17(22)20-12-14-6-4-5-11-19-14)21(25(2,23)24)15-9-7-13(18)8-10-15/h4-11,16H,3,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPDVUUHMSSJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=N1)N(C2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole](/img/structure/B4849437.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide](/img/structure/B4849451.png)

![3,3'-[(4,5-dimethyl-1,3-thiazol-2-yl)imino]dipropanamide](/img/structure/B4849462.png)
![{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetonitrile](/img/structure/B4849469.png)
![2-methoxy-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4849474.png)
![3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]propanoic acid](/img/structure/B4849478.png)
![N-[3-(anilinocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4849489.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4849510.png)
![6-({[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4849519.png)
![1-(3-methoxyphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4849526.png)
![3-[1-[2-(2-chlorophenoxy)ethyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4849539.png)